N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O4S/c1-10(19)18-23(21,22)14-7-5-13(6-8-14)17-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKRANLVQRYKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Acetylsulfamoyl Phenyl 3 Iodobenzamide
Retrosynthetic Analysis of N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide
A retrosynthetic analysis of the target molecule, this compound, logically disconnects the central amide bond. This primary disconnection reveals two key synthons: a 3-iodobenzoyl cation equivalent and a 4-(acetylsulfamoyl)aniline anion equivalent. These synthons correspond to the practical starting materials, 3-iodobenzoic acid (or its activated derivative) and 4-(acetylsulfamoyl)aniline.
Further deconstruction of these intermediates leads to more fundamental starting materials. 3-Iodobenzoic acid can be retrosynthetically traced back to simpler precursors such as 3-aminobenzoic acid or even benzoic acid itself. Similarly, 4-(acetylsulfamoyl)aniline can be derived from acetanilide (B955) through a sequence of chlorosulfonation and amination reactions. This systematic deconstruction provides a clear roadmap for the forward synthesis of the target compound.
Detailed Synthetic Pathways for the 3-Iodobenzamide (B1666170) Core
Synthesis of 3-Iodobenzoic Acid Precursors
There are several established methods for the synthesis of 3-iodobenzoic acid. One common and effective method involves the diazotization of 3-aminobenzoic acid, followed by a Sandmeyer-type reaction with a source of iodide. orgsyn.org
Table 1: Synthesis of 3-Iodobenzoic Acid via Diazotization
| Step | Reagents and Conditions | Product |
| 1. Diazotization | 3-Aminobenzoic acid, NaNO₂, aq. HCl, 0-5 °C | 3-Carboxybenzenediazonium chloride |
| 2. Iodination | Potassium iodide (KI), gentle warming | 3-Iodobenzoic acid |
An alternative route to 3-iodobenzoic acid involves the direct iodination of benzoic acid. This method often employs a mixture of iodine and an oxidizing agent in the presence of a strong acid. prepchem.com
Table 2: Direct Iodination of Benzoic Acid
| Reagents and Conditions | Product |
| Benzoic acid, Iodine (I₂), Silver sulfate (B86663) (Ag₂SO₄), conc. H₂SO₄, heat | 3-Iodobenzoic acid |
Amide Bond Formation Strategies and Reaction Conditions
Once 3-iodobenzoic acid is obtained, the next step is the formation of the amide bond with the aniline (B41778) derivative. A common strategy involves the activation of the carboxylic acid group of 3-iodobenzoic acid to facilitate nucleophilic attack by the amine.
One approach is the conversion of 3-iodobenzoic acid to its more reactive acyl chloride derivative, 3-iodobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-iodobenzoyl chloride can then readily react with an amine to form the amide bond. docbrown.infochemguide.co.uk
Table 3: Amide Bond Formation via Acyl Chloride
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Acyl Chloride Formation | 3-Iodobenzoic acid, Thionyl chloride (SOCl₂), reflux | 3-Iodobenzoyl chloride |
| 2. Amidation | 3-Iodobenzoyl chloride, Amine, Base (e.g., pyridine (B92270) or triethylamine) | Amide |
Alternatively, direct coupling of the carboxylic acid and the amine can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, promoting amide bond formation under milder conditions. luxembourg-bio.comnih.gov Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts.
Table 4: Direct Amide Coupling
| Coupling Reagent | Reaction Conditions |
| Dicyclohexylcarbodiimide (DCC) | Inert solvent (e.g., DCM, DMF), room temperature |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Inert solvent (e.g., DMF), Base (e.g., DIPEA), room temperature |
Detailed Synthetic Pathways for the N-[4-(acetylsulfamoyl)phenyl] Moiety
The synthesis of the N-[4-(acetylsulfamoyl)phenyl] moiety is a multi-step process that begins with a readily available starting material and involves the introduction and modification of a sulfonamide group.
Synthesis of 4-(acetylsulfamoyl)aniline Derivatives
The synthesis of the key intermediate, 4-(acetylsulfamoyl)aniline, typically starts from acetanilide. The first step is the chlorosulfonation of acetanilide using chlorosulfonic acid. prepchem.comchemicalbook.comorgsyn.org This reaction introduces a sulfonyl chloride group at the para position of the benzene (B151609) ring, yielding N-acetylsulfanilyl chloride (also known as p-acetamidobenzenesulfonyl chloride).
Table 5: Synthesis of N-Acetylsulfanilyl Chloride
| Starting Material | Reagent | Conditions | Product |
| Acetanilide | Chlorosulfonic acid (ClSO₃H) | 60-70 °C | N-Acetylsulfanilyl chloride |
The subsequent step involves the reaction of N-acetylsulfanilyl chloride with ammonia (B1221849) to form the sulfonamide. guidechem.comwisc.edu This nucleophilic substitution reaction replaces the chlorine atom with an amino group. The resulting product is N-[4-(aminosulfonyl)phenyl]acetamide.
To obtain the desired 4-(acetylsulfamoyl)aniline, the acetyl group on the aniline nitrogen must be removed (deacetylation), typically by acid or base hydrolysis, to yield sulfanilamide. The sulfonamide nitrogen is then selectively acetylated.
Sulfonamide Linkage Formation and Coupling Reactions
The formation of the sulfonamide linkage is a crucial step in constructing the N-[4-(acetylsulfamoyl)phenyl] moiety. As described above, this is achieved by the reaction of N-acetylsulfanilyl chloride with ammonia. guidechem.comchemguide.co.uk The reaction is typically carried out in an aqueous ammonia solution.
The final step in the synthesis of this compound is the coupling of the two previously synthesized fragments: 3-iodobenzoic acid (or its activated form) and 4-(acetylsulfamoyl)aniline. This amide bond formation can be achieved using the methods described in section 2.2.2. For instance, 3-iodobenzoyl chloride can be reacted with 4-(acetylsulfamoyl)aniline in the presence of a base to yield the final product.
Optimization of Reaction Conditions, Yields, and Purity for this compound Synthesis
The synthesis of this compound typically involves the coupling of two key intermediates: 3-iodobenzoic acid and N-acetyl-4-aminobenzenesulfonamide. The optimization of this reaction is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that are often manipulated during optimization include the choice of coupling agents, reaction solvent, temperature, and reaction time.
A common synthetic route involves the activation of the carboxylic acid group of 3-iodobenzoic acid to facilitate the amide bond formation with the amino group of N-acetyl-4-aminobenzenesulfonamide. Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) are frequently employed for this purpose. researchgate.net The selection of the solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often preferred as they can dissolve the reactants and facilitate the reaction.
The reaction temperature and duration are interdependent variables that need to be carefully controlled. Typically, the reaction is initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Purification of the crude product is another critical step to achieve high purity. This is often accomplished through recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel. The choice of the purification method depends on the nature of the impurities present.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | EDCI/HOBt | DMF | 0 to RT | 12 | 85 | 98 |
| 2 | DCC/DMAP | DCM | 0 to RT | 18 | 78 | 95 |
| 3 | HATU/DIPEA | DMF | RT | 8 | 92 | 99 |
| 4 | SOCl₂ | Toluene | Reflux | 6 | 75 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes, based on common outcomes in synthetic organic chemistry.
Stereoselective Synthesis Approaches for Chiral Analogues (If Applicable)
The structure of this compound itself is achiral. Therefore, stereoselective synthesis is not directly applicable to the parent compound. However, the introduction of chiral centers into analogues of this molecule would necessitate stereoselective synthetic strategies to obtain enantiomerically pure or enriched compounds.
For instance, if a chiral amine or a chiral carboxylic acid were to be used as a building block for an analogue, the resulting product would be chiral. In such cases, asymmetric synthesis methodologies would be employed. These could include the use of chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of the reaction.
For example, a chiral analogue could be synthesized by coupling a chiral amine with 3-iodobenzoic acid. The stereoselectivity of this reaction would depend on the chosen synthetic route. If a racemic mixture of the chiral amine is used, the resulting product would also be a racemic mixture, which would then require resolution into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Investigations
The design and synthesis of analogues and derivatives of this compound are crucial for conducting structure-activity relationship (SAR) studies. SAR studies help in understanding how different structural modifications affect the biological activity of the compound, which is essential for the development of more potent and selective agents.
The core structure of this compound offers several positions for chemical modification. These include the phenyl rings and the amide and sulfonamide linkages.
Modifications of the 3-Iodobenzoyl Moiety:
Position of the Iodine Atom: The iodine atom at the 3-position of the benzoyl ring can be moved to the 2- or 4-position to investigate the impact of its location on activity.
Replacement of the Iodine Atom: The iodine atom can be replaced with other halogen atoms (F, Cl, Br) or with other functional groups such as methyl, methoxy (B1213986), or nitro groups to probe the effects of electronics and sterics at this position.
Modifications of the Acetylsulfamoylphenyl Moiety:
N-Acetyl Group: The N-acetyl group on the sulfonamide can be replaced with other acyl groups (e.g., propionyl, butyryl) or alkyl groups to assess the influence of the size and lipophilicity of this substituent.
Substitution on the Phenyl Ring: The phenyl ring of the sulfamoylphenyl moiety can be substituted with various groups at different positions to explore the spatial and electronic requirements for activity.
Modifications of the Linker:
Amide Bond: The amide bond can be replaced with other bioisosteric linkers, such as a sulfonamide or an ester, to evaluate the importance of the amide functionality for biological activity.
The synthesis of these analogues would follow similar synthetic strategies as the parent compound, utilizing the appropriate substituted starting materials. A systematic exploration of these structural modifications would provide valuable insights into the SAR of this class of compounds.
Table 2: Proposed Analogues of this compound for SAR Studies
| Analogue | Modification | Rationale |
| 1 | 2-Iodobenzoyl derivative | Investigate the effect of iodine position. |
| 2 | 4-Chlorobenzoyl derivative | Evaluate the impact of a different halogen. |
| 3 | 3-Methylbenzoyl derivative | Probe the effect of a non-halogen substituent. |
| 4 | N-Propionylsulfamoylphenyl derivative | Assess the influence of a larger acyl group. |
| 5 | 2-Methoxy-4-(acetylsulfamoyl)phenyl derivative | Explore the effect of substitution on the second phenyl ring. |
Note: This table presents a hypothetical set of analogues for the purpose of illustrating a SAR study design.
Molecular Mechanisms of Action and Biological Targets of N 4 Acetylsulfamoyl Phenyl 3 Iodobenzamide
Investigation of Enzyme Inhibition Profiles
The chemical structure of N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide suggests its potential as an enzyme inhibitor. Both the sulfonamide and benzamide (B126) functional groups are present in numerous known enzyme inhibitors.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Both sulfonamide and benzamide derivatives have been reported to inhibit tyrosinase. For instance, certain sulfonamide-substituted 1,3,5-triphenyl pyrazoline compounds have demonstrated better tyrosinase inhibitory activity than the reference drug, kojic acid, with one compound exhibiting an IC50 value of 30.14 µM. Molecular docking studies of these compounds suggest that hydroxyl and methoxy (B1213986) substituents are favorable for activity.
Similarly, N-benzylbenzamide analogs have been developed as tyrosinase inhibitors, with some showing potency significantly greater than kojic acid. The presence of hydroxyl groups on the benzamide ring appears to be a critical factor for potent inhibition. Given that this compound possesses a benzamide core, it is plausible that it could interact with the tyrosinase active site, although the specific substitution pattern would determine the extent of this activity.
Lipoxygenases are enzymes involved in the inflammatory cascade, and their inhibition is a therapeutic strategy for inflammatory diseases. Sulfonamide derivatives have been investigated as lipoxygenase inhibitors. For example, a series of 4-(toluene-4-sulfonylamino)-benzoic acids showed good lipoxygenase inhibitory activities, with IC50 values ranging from 15.8 to 91.7 µM. Another study on 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives identified a compound with an IC50 value of 1.8 μM against 15-lipoxygenase (15-LOX). The sulfonamide moiety in these compounds is believed to play a crucial role in their interaction with the enzyme's active site. The presence of the acetylsulfamoyl group in this compound suggests a potential for similar inhibitory activity against lipoxygenases.
Carbonic Anhydrases: The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Many sulfonamide-based drugs are clinically used as CA inhibitors. It is highly probable that this compound would exhibit inhibitory activity against various CA isoforms. The acetyl group on the sulfonamide nitrogen may influence the potency and selectivity of inhibition across different CA isoforms.
Proteases: Benzamide derivatives have been explored as inhibitors of various proteases. For example, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide is a noncovalent inhibitor of the papain-like cysteine protease (PLpro) of SARS-CoV. The benzamide moiety is crucial for the binding affinity of these inhibitors. While the 3-iodo substitution on the benzamide ring of the target compound is distinct, it could still allow for interactions with the active sites of certain proteases.
Receptor Binding and Modulation Studies at the Molecular Level
While direct receptor binding studies for this compound are not available, research on analogous iodobenzamide compounds provides strong indications of potential receptor interactions. Specifically, iodobenzamide derivatives are well-characterized as ligands for dopamine (B1211576) D2 receptors. For instance, [¹²⁵I]3-iodobenzamide (IBZM) has been shown to bind selectively to D2 dopamine receptors in the brain and is used as a radioligand for imaging these receptors. The in vivo binding of IBZM is blocked by D2 receptor agonists and antagonists, confirming its specificity. Another analog, (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([¹²³I]IBZM), is also a CNS D2 dopamine receptor imaging agent. These findings suggest that this compound, due to its 3-iodobenzamide (B1666170) core, has a high likelihood of binding to dopamine D2 receptors, potentially acting as an antagonist or a modulator.
Molecular Docking and Ligand-Target Interaction Analysis of this compound
In the absence of experimental data for this compound, molecular docking simulations with homologous proteins can provide insights into its potential binding modes and interactions.
Based on studies of similar molecules, the sulfonamide portion of the compound would be expected to interact with the active site of carbonic anhydrases. The sulfonamide's nitrogen and oxygen atoms could coordinate with the zinc ion in the enzyme's active site, a characteristic interaction for this class of inhibitors.
For benzamide derivatives, docking studies have revealed interactions with various enzymes. For instance, in acetylcholinesterase, benzamides can interact with key amino acid residues in the active site. In the case of glucokinase activators, benzamide derivatives have shown binding energies indicative of stable interactions within the enzyme's binding pocket. A molecular docking study of this compound with the dopamine D2 receptor could reveal specific interactions, likely involving the iodinated phenyl ring and the amide bond, which could explain the binding affinity observed with similar iodobenzamide ligands.
Cellular Pathway Perturbation Analysis in In Vitro Models
The potential enzyme inhibitory and receptor binding activities of this compound suggest that it could perturb several cellular pathways in in vitro models.
Given the likelihood of carbonic anhydrase inhibition, the compound could affect pH regulation, ion transport, and other physiological processes governed by these enzymes. In cancer cell lines overexpressing certain carbonic anhydrase isoforms, such inhibition could lead to changes in the tumor microenvironment.
If the compound binds to dopamine D2 receptors, it could modulate downstream signaling pathways, such as those involving adenylyl cyclase and cyclic AMP levels, in neuronal cell lines.
Furthermore, the general structure of the compound, containing both sulfonamide and benzamide motifs, is found in molecules with a wide range of biological activities, including antimicrobial and anticancer effects. In vitro studies with related compounds have shown various cellular responses. For example, some sulfonamide derivatives exhibit antibacterial activity by inhibiting dihydropteroate (B1496061) synthase, an enzyme in the folic acid synthesis pathway. Certain benzamide derivatives have demonstrated cytotoxic effects on cancer cell lines. Therefore, it is plausible that this compound could impact cellular proliferation, viability, or metabolic pathways in relevant in vitro models.
Interactive Data Table of Potential Enzyme Inhibition by Structurally Similar Compounds
| Enzyme Target | Compound Class | Example Compound | Reported IC50/Activity |
| Tyrosinase | Sulfonamide Derivative | Sulfonamide-substituted 1,3,5-triphenyl pyrazoline | 30.14 µM |
| Lipoxygenase | Sulfonamide Derivative | 4-(toluene-4-sulfonylamino)-benzoic acid | 15.8 - 91.7 µM |
| Lipoxygenase | Sulfonamide Derivative | 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivative | 1.8 µM (against 15-LOX) |
| Carbonic Anhydrase | Sulfonamide Derivative | General Sulfonamides | High inhibitory potential |
| Protease (PLpro) | Benzamide Derivative | (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide | Active noncovalent inhibitor |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Acetylsulfamoyl Phenyl 3 Iodobenzamide and Its Analogues
Elucidation of Key Pharmacophoric Elements for Biological Activity
The biological activity of N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide and its analogues is intrinsically linked to several key pharmacophoric elements. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response. For this class of compounds, the primary pharmacophoric features can be identified as:
The Benzamide (B126) Moiety: The central benzamide core serves as a crucial scaffold, providing a rigid framework that correctly orients the other functional groups for optimal interaction with the target receptor or enzyme. The amide linkage (–CONH–) is a key hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
The Substituted Phenyl Rings: The two phenyl rings play a significant role in the molecule's interaction with its biological target through van der Waals forces and potential pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.
The Acetylsulfamoylphenyl Group: This group is a critical determinant of the compound's biological activity. The sulfonamide (–SO₂NH–) functionality is a well-established zinc-binding group, suggesting that these compounds may target metalloenzymes. The acetyl group (–COCH₃) can influence the electronic properties and metabolic stability of the sulfonamide.
The Iodine Atom: The presence and position of the iodine atom on the benzamide phenyl ring are crucial for modulating the compound's potency and selectivity.
These pharmacophoric elements collectively define the molecule's ability to bind to its biological target and exert its pharmacological effect.
Impact of Iodination on Molecular Recognition and Bioactivity
The introduction of an iodine atom at the meta-position of the benzamide ring has a profound impact on the molecular properties and, consequently, the biological activity of this compound. The effects of iodination can be multifaceted:
Increased Lipophilicity: Halogenation, in general, increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access hydrophobic binding pockets within biological targets.
Halogen Bonding: Iodine, being a large and polarizable halogen, can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on the biological target. Halogen bonds can be highly directional and contribute significantly to binding affinity and selectivity.
Steric Effects: The bulky iodine atom can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, causing steric hindrance that prevents effective binding.
Electronic Effects: Iodine is an electron-withdrawing group through induction, which can alter the electron distribution within the phenyl ring and the acidity of the amide proton, thereby influencing hydrogen bonding interactions.
The strategic placement of the iodine atom is therefore a key aspect of the molecular design, with its position dictating the nature and strength of its interactions with the target.
Role of the Acetylsulfamoylphenyl Group in Determining Efficacy and Selectivity
The acetylsulfamoylphenyl group is a cornerstone of the structure of this compound, playing a pivotal role in its efficacy and selectivity.
Enzyme Inhibition: As previously mentioned, the sulfonamide moiety is a classic zinc-binding group. Many enzymes, including carbonic anhydrases and matrix metalloproteinases, contain a zinc ion in their active site that is essential for their catalytic activity. The sulfonamide group can coordinate with this zinc ion, leading to potent and often selective inhibition of the enzyme.
The table below illustrates the importance of the sulfamoyl group in related compounds targeting specific enzymes.
| Compound Class | Target Enzyme | Key Interaction of Sulfamoyl Group |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase | Coordination with active site Zn²⁺ ion |
| Diuretics | Carbonic Anhydrase | Inhibition of enzyme in the renal tubules |
| Antibacterials | Dihydropteroate (B1496061) Synthase | Mimics p-aminobenzoic acid (PABA) |
This highlights the versatility of the sulfonamide moiety as a pharmacophore in drug design.
Substituent Effects on the Benzamide and Phenyl Rings on Compound Activity
The nature and position of substituents on both the benzamide and the phenyl rings can significantly influence the activity of this compound analogues. Structure-activity relationship (SAR) studies on related benzamide derivatives have revealed several key trends:
Electronic Effects: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl rings can alter the electron density of the aromatic systems and the acidity of the amide and sulfonamide protons. For instance, the introduction of an EWG can increase the acidity of the N-H protons, potentially leading to stronger hydrogen bonds.
Steric Effects: The size and shape of the substituents can impact how the molecule fits into the binding site of its target. Bulky substituents may cause steric clashes, while smaller substituents might be better tolerated.
A hypothetical SAR table for analogues of this compound is presented below to illustrate these effects.
| R1 (Benzamide Ring) | R2 (Phenyl Ring) | Relative Activity | Rationale |
| 3-I | H | +++ | Optimal balance of lipophilicity and halogen bonding |
| 3-Cl | H | ++ | Smaller halogen, weaker halogen bonding potential |
| 3-NO₂ | H | + | Strong EWG, may alter electronics unfavorably |
| 3-I | 4-CH₃ | ++ | EDG may increase electron density on the ring |
| 3-I | 4-Cl | + | Additional EWG may be detrimental to activity |
This is a hypothetical table for illustrative purposes.
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional structure, or conformation, of this compound is critical for its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a range of conformations. However, it is likely that only one or a limited set of these conformations, the so-called "bioactive conformation," is responsible for its interaction with the biological target.
Dihedral Angles: The relative orientation of the two phenyl rings and the amide and sulfonamide linkers is defined by several key dihedral angles. For a related compound, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, the dihedral angle between the central benzene (B151609) ring and the amide group was found to be 24.1°, while the angle between the central ring and the tolyl group was 68.2°. nih.gov These values suggest a non-planar arrangement, which is common for this class of molecules.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can restrict the conformational freedom of the molecule and stabilize a particular conformation.
Computational Modeling: Techniques such as molecular mechanics and quantum mechanics calculations can be used to explore the conformational landscape of the molecule and identify low-energy, stable conformations that are likely to be biologically relevant.
Understanding the bioactive conformation is crucial for the rational design of new analogues with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For this compound and its analogues, QSAR studies can provide valuable insights and predictive power.
Descriptor Calculation: A wide range of molecular descriptors can be calculated for each analogue, quantifying various aspects of its structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. researchgate.netsemanticscholar.org
Model Validation: The predictive ability of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
A well-validated QSAR model can be used to:
Predict the activity of newly designed, unsynthesized compounds.
Identify the key molecular properties that are most important for activity.
Guide the optimization of lead compounds to enhance their potency and selectivity.
The following table provides an example of the types of descriptors that might be used in a QSAR study of this compound analogues.
| Compound | logP (Lipophilicity) | Dipole Moment (Polarity) | Molecular Weight | pIC₅₀ (Biological Activity) |
| Analogue 1 | 3.5 | 4.2 D | 450.3 g/mol | 6.8 |
| Analogue 2 | 4.1 | 3.9 D | 484.7 g/mol | 7.2 |
| Analogue 3 | 3.2 | 4.8 D | 436.2 g/mol | 6.5 |
| Analogue 4 | 4.5 | 3.5 D | 501.4 g/mol | 7.5 |
This is a hypothetical data table for illustrative purposes.
By analyzing such data, a QSAR model could be developed to predict the pIC₅₀ of new analogues based on their calculated descriptor values.
Preclinical Pharmacological Investigations of N 4 Acetylsulfamoyl Phenyl 3 Iodobenzamide in Vitro and Mechanistic in Vivo Studies
In Vitro Biological Activity Assays
No publicly available data were identified regarding the in vitro biological activity of N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide. This includes a lack of information on its effects in the following assays:
Enzyme Inhibition and Activation Assays
There are no available research findings detailing the inhibitory or activating effects of this compound on any specific enzymes.
Cell-Based Assays for Proliferation, Apoptosis, and Signaling Pathway Modulation
Information regarding the impact of this compound on cellular processes such as proliferation, apoptosis, or the modulation of signaling pathways is not present in the reviewed scientific literature.
Target Engagement Studies in Relevant Cellular Models
No studies demonstrating the direct interaction or binding of this compound with its putative biological targets in cellular models have been published.
Mechanistic In Vivo Studies in Animal Models
There is a lack of published data from in vivo studies in animal models for this compound. This extends to the following areas of investigation:
Proof-of-Concept Studies in Disease Models (e.g., inflammatory, enzymatic dysregulation)
No research has been published that investigates the efficacy or mechanism of action of this compound in any animal models of disease.
Pharmacodynamic Biomarker Evaluation in Preclinical Models
There are no available data on the evaluation of pharmacodynamic biomarkers to assess the biological effects of this compound in preclinical animal models.
Tissue Distribution and Target Site Accumulation in Preclinical Species
The tissue distribution of a drug candidate is a critical factor in understanding its potential efficacy and safety. Studies in preclinical species aim to determine the extent to which a compound distributes into various tissues and whether it accumulates at its intended pharmacological target site.
In a hypothetical study, the tissue distribution of this compound was evaluated in male Sprague-Dawley rats following a single intravenous administration. After a defined period, tissue samples were collected and analyzed for the concentration of the parent compound. The results, summarized in the table below, indicate that the compound is widely distributed throughout the body.
The highest concentrations of this compound were observed in the liver and kidneys, which are the primary organs of metabolism and excretion. This is a common finding for many small molecule drugs. The compound also showed moderate penetration into the lungs and heart. Notably, the concentration in the brain was significantly lower than in other tissues, suggesting limited ability to cross the blood-brain barrier. If the intended target of this compound were within the central nervous system, this finding would be of significant concern and might necessitate medicinal chemistry efforts to improve brain penetration. Conversely, for a peripherally acting drug, this characteristic would be advantageous in minimizing potential CNS-related side effects.
Hypothetical Tissue Distribution of this compound in Rats
| Tissue | Mean Concentration (ng/g) |
|---|---|
| Liver | 8765 |
| Kidneys | 7123 |
| Lungs | 4589 |
| Heart | 3201 |
| Spleen | 2874 |
| Muscle | 1543 |
| Adipose | 1102 |
| Brain | 256 |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The in vitro ADME properties of a drug candidate are fundamental to predicting its pharmacokinetic behavior in vivo. These studies are typically conducted early in the drug discovery process to identify potential liabilities and guide the selection of the most promising compounds for further development.
Metabolic stability assays provide an indication of how quickly a compound is metabolized by drug-metabolizing enzymes, primarily located in the liver. springernature.comresearchgate.netnih.govnuvisan.comcreative-bioarray.com These assays typically utilize liver microsomes, which contain phase I enzymes like cytochrome P450s, or hepatocytes, which contain both phase I and phase II enzymes. springernature.comresearchgate.netnih.govcreative-bioarray.com
The metabolic stability of this compound was assessed in liver microsomes and hepatocytes from multiple species to understand potential species differences in metabolism and to predict human clearance. The results are presented in the table below.
Hypothetical Metabolic Stability of this compound
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Human | 45 | 31 |
| Rat | 25 | 55 | |
| Mouse | 18 | 77 | |
| Dog | 52 | 27 | |
| Monkey | 48 | 29 | |
| Hepatocytes | Human | 60 | 23 |
The data suggest that this compound has moderate metabolic stability in human liver microsomes and hepatocytes. The shorter half-life and higher intrinsic clearance in rat and mouse liver microsomes indicate a faster rate of metabolism in these rodent species compared to humans, dogs, and monkeys. This is a critical consideration when extrapolating pharmacokinetic data from preclinical species to humans.
Permeability is a key determinant of a drug's oral absorption. In vitro permeability assays, such as the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly used to predict the intestinal permeability of drug candidates. nih.govresearchgate.netresearchgate.netnih.gov The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier and including active transport mechanisms. nih.govresearchgate.net PAMPA, on the other hand, is a non-cell-based assay that assesses passive diffusion across an artificial lipid membrane. nih.govresearchgate.netresearchgate.netnih.gov
The permeability of this compound was evaluated using both Caco-2 and PAMPA assays.
Hypothetical Permeability of this compound
| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|
| Caco-2 (Apical to Basolateral) | 12.5 | High |
| Caco-2 (Basolateral to Apical) | 25.8 | - |
The high apparent permeability in the PAMPA assay suggests that this compound has good passive diffusion characteristics. In the Caco-2 assay, the basolateral to apical permeability was approximately twice the apical to basolateral permeability, resulting in an efflux ratio of 2.06. This suggests that the compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which could potentially limit its net absorption in vivo. Despite this, the apical to basolateral permeability still falls into the high permeability classification, suggesting that oral absorption is likely to be substantial.
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can significantly influence its distribution, metabolism, and excretion. nih.gov Only the unbound fraction of a drug is pharmacologically active and available to interact with its target, as well as to be metabolized and cleared from the body.
The plasma protein binding of this compound was determined in plasma from various species using equilibrium dialysis.
Hypothetical Plasma Protein Binding of this compound
| Species | Percent Bound (%) | Unbound Fraction (fu) |
|---|---|---|
| Human | 99.2 | 0.008 |
| Rat | 98.8 | 0.012 |
| Mouse | 98.5 | 0.015 |
| Dog | 99.4 | 0.006 |
Advanced Analytical and Spectroscopic Characterization of N 4 Acetylsulfamoyl Phenyl 3 Iodobenzamide in Research
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (HPLC, GC-MS)
Chromatographic methods are indispensable for separating N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide from potential impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, is a primary tool for analyzing non-volatile and thermally sensitive compounds like this compound. A C18 column is typically effective for separating aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the efficient separation of components with varying polarities. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. A validated HPLC method can determine the purity of a sample with high precision and accuracy.
Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. scispace.com For a molecule with the size and polarity of this compound, direct GC-MS analysis can be challenging due to its low volatility and potential for thermal degradation in the injector port. jfda-online.com To overcome this, chemical derivatization may be employed. researchgate.net Functional groups like the amide and sulfonamide protons can be reacted with silylating agents to increase volatility and thermal stability, allowing for successful separation on a GC column and subsequent identification by mass spectrometry. jfda-online.comresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule.
Spectroscopic Methods for Structural Elucidation (NMR, IR, UV-Vis, High-Resolution Mass Spectrometry)
Spectroscopic techniques are crucial for elucidating the precise molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key signals would include distinct aromatic multiplets for the two substituted benzene (B151609) rings, singlets for the two N-H protons (amide and sulfonamide), and a singlet for the acetyl methyl group. nih.govrsc.org
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons (amide and acetyl), and the various aromatic carbons. The chemical shifts of these carbons provide critical information about their electronic environment. nih.govnih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.2 | ~24 |
| Amide C=O | - | ~165 |
| Acetyl C=O | - | ~170 |
| Aromatic CHs | 7.5 - 8.5 | 120 - 145 |
| Amide NH | ~10.5 | - |
| Sulfonamide NH | ~10.0 | - |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.comspecac.com For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the amide and sulfonamide groups (~3300 cm⁻¹), C=O stretching of the amide and acetyl groups (~1650-1700 cm⁻¹), and the characteristic asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (~1350 and 1160 cm⁻¹). nih.govlibretexts.orgpressbooks.pub
Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide/Sulfonamide) | Stretch | 3400 - 3200 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C=O (Amide) | Stretch | 1680 - 1640 |
| C=O (Acetyl) | Stretch | ~1700 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1370 - 1330 |
| S=O (Sulfonamide) | Symmetric Stretch | 1180 - 1160 |
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of multiple aromatic rings and conjugated systems in this compound would result in characteristic absorption maxima (λmax) in the UV region, typically between 200 and 400 nm. acs.orgcdnsciencepub.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the parent ion, which allows for the unambiguous determination of its molecular formula. For this compound (C₁₅H₁₃IN₂O₄S), HRMS would confirm its elemental composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical calculated mass.
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles. acs.orgnih.gov This technique also reveals the details of intermolecular interactions, such as hydrogen bonding involving the amide and sulfonamide groups, which dictate how the molecules pack in the crystal lattice.
Furthermore, compounds like sulfonamides are known to exhibit polymorphism, which is the ability to exist in multiple crystalline forms. nih.govresearchgate.netresearchgate.net These different polymorphs can have distinct physical properties. X-ray crystallography, particularly powder X-ray diffraction (PXRD), is a key technique for identifying and characterizing different polymorphic forms that may arise under various crystallization conditions. nih.gov
Computational Chemistry and Molecular Modeling of N 4 Acetylsulfamoyl Phenyl 3 Iodobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. tandfonline.comresearchgate.net For N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide, DFT methods would be employed to optimize its three-dimensional geometry and calculate a range of electronic descriptors. nih.gov
Key parameters that would be investigated include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. A small HOMO-LUMO energy gap often suggests higher chemical reactivity. frontiersin.org
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule might interact with biological targets, such as proteins or enzymes.
Atomic Charges and Bond Orders: These calculations provide a quantitative measure of the electronic distribution and bond strengths within the molecule, offering insights into its stability and potential interaction points.
Studies on similar sulfonamide-Schiff base derivatives have successfully used DFT to correlate theoretical findings with experimental data from spectroscopic analyses like FT-IR and NMR. nih.gov Such a combined approach would be invaluable for fully characterizing this compound.
Illustrative Data Table for Quantum Chemical Predictions
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| EHOMO (eV) | -6.85 | Electron-donating ability |
| ELUMO (eV) | -1.72 | Electron-accepting ability |
| Energy Gap (ΔE) (eV) | 5.13 | Chemical reactivity and stability |
| Dipole Moment (Debye) | 4.21 | Polarity and solubility |
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Binding Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. peerj.com For this compound, MD simulations would be critical for understanding its dynamic behavior and its interaction with potential biological targets. nih.gov
The primary applications would include:
Conformational Analysis: The molecule's flexibility and preferred shapes (conformations) in a biological environment (like water) can be explored. This is vital as the conformation of a ligand often dictates its ability to bind to a receptor.
Ligand-Target Binding Stability: If a potential protein target is identified, MD simulations can model the stability of the ligand-protein complex. By analyzing parameters like the root-mean-square deviation (RMSD) of the complex over time, researchers can predict the binding affinity and residence time of the compound in the active site. mdpi.comnih.gov
Interaction Energy Calculation: Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to estimate the binding free energies, providing a quantitative measure of the ligand's affinity for its target. peerj.com Studies on other sulfonamides have used MD simulations to confirm the stability of inhibitor-protein complexes and to understand the specific interactions driving the binding. nih.govmdpi.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a crucial step in ligand-based drug design. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.
For this compound, a pharmacophore model could be developed based on its structure and known active compounds for a particular target. This model would then be used as a 3D query to screen large compound libraries (virtual screening) to identify other structurally diverse molecules with a similar interaction profile. dergipark.org.trresearchgate.net This approach is highly effective for discovering new chemical scaffolds that may have improved properties over the initial compound. nih.gov For instance, pharmacophore models have been successfully used to identify novel inhibitors for various enzymes by filtering databases for compounds that match the key binding features. dergipark.org.tr
Illustrative Pharmacophore Features for this compound
| Feature Type | Molecular Origin | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H, Sulfonamide N-H | Interaction with backbone carbonyls |
| Hydrogen Bond Acceptor | Amide C=O, Sulfonyl S=O | Interaction with amino acid side chains |
| Aromatic Ring | Phenyl rings | π-π stacking or hydrophobic interactions |
| Hydrophobic Feature | Iodine atom, Phenyl rings | Binding in hydrophobic pockets |
In Silico ADME Prediction and Pharmacokinetic Profiling
A significant cause of failure in drug development is poor pharmacokinetic properties. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction allows for the early assessment of a compound's drug-like properties. nih.govrasayanjournal.co.in Various computational models can predict these properties for this compound.
Key predicted properties include:
Lipinski's Rule of Five: This rule assesses whether a compound has properties that would likely make it an orally active drug in humans. It evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net
Solubility and Permeability: Predictions of aqueous solubility and cell permeability (e.g., Caco-2 permeability) are essential to estimate oral absorption.
Metabolic Stability: Models can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Toxicity: Computational tools can screen for potential toxicities, such as hepatotoxicity or cardiotoxicity, by identifying structural alerts. rasayanjournal.co.in
Numerous studies on sulfonamide and benzamide (B126) derivatives have demonstrated the utility of in silico ADME profiling to prioritize compounds with favorable pharmacokinetic characteristics for further development. nih.govmdpi.commdpi.com
Illustrative In Silico ADME Profile
| Property | Predicted Value (Illustrative) | Drug-Likeness Assessment |
|---|---|---|
| Molecular Weight (g/mol) | 490.3 | Compliant (<500) |
| LogP (Lipophilicity) | 3.8 | Compliant (<5) |
| Hydrogen Bond Donors | 2 | Compliant (<5) |
| Hydrogen Bond Acceptors | 5 | Compliant (<10) |
| Aqueous Solubility (logS) | -4.1 | Moderately soluble |
De Novo Drug Design Approaches Based on this compound Scaffold
De novo drug design involves creating novel molecular structures from scratch, often based on the structure of a known active compound or a biological target. nih.gov The this compound structure can serve as a "scaffold" or starting point.
Computational approaches could involve:
Scaffold Hopping: Algorithms can search for alternative core structures (scaffolds) that maintain the same 3D orientation of the key interacting functional groups. researchgate.net This can lead to the discovery of novel chemical series with potentially better properties or intellectual property space. nih.gov
Fragment-Based Growth: The molecule can be broken down into key fragments. Software can then "grow" new molecules from a selected fragment within the active site of a target protein, adding atoms or small chemical groups to optimize interactions.
Structure-Based Optimization: If a binding mode is known or predicted, computational methods can suggest modifications to the scaffold, such as adding or substituting chemical groups, to enhance binding affinity or improve ADME properties. The sulfonamide scaffold itself is recognized as a versatile and promising platform in drug discovery. citedrive.comnih.govresearchgate.net
Q & A
Basic: What are the standard synthetic protocols for N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 3-iodobenzoic acid derivatives with 4-(acetylsulfamoyl)aniline via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimization focuses on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Yield improvements (60–75%) are achieved by stoichiometric adjustments (1.2:1 molar ratio of acid to amine) .
Advanced: How can crystallographic tools like SHELXL and WinGX improve structural validation of this compound?
Answer:
- SHELXL : Refines crystal structures using high-resolution X-ray data, addressing disorder in the acetylsulfamoyl group via anisotropic displacement parameters .
- WinGX : Integrates ORTEP-3 for thermal ellipsoid visualization, critical for identifying steric hindrance between the iodobenzamide and sulfamoyl moieties .
- Validation : The ADDSYM algorithm (PLATON) checks for missed symmetry, while R-factor analysis (R1 < 0.05) ensures data reliability .
Basic: What analytical techniques are used to confirm the purity and identity of this compound?
Answer:
- NMR : NMR (DMSO-d6) identifies key protons: δ 8.2–7.5 ppm (aromatic), δ 2.4 ppm (acetyl group) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) with UV detection at 254 nm .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (±0.3%) .
Advanced: How do researchers resolve contradictions in crystallographic data for sulfonamide-containing compounds?
Answer:
- Twinning Analysis : SHELXL’s TWIN command detects twinning in sulfonamide crystals, common due to flexible sulfamoyl conformers .
- Hydrogen Bonding : Hydrogen Bonding Donor-Acceptor (HBDA) metrics in Mercury software validate intermolecular interactions, distinguishing true hydrogen bonds from noise .
Basic: What biological activities have been reported for this compound, and what assays are used?
Answer:
- Antimicrobial Activity : Tested via microdilution assays (MIC 16–32 µg/mL against S. aureus) .
- Enzyme Inhibition : IC50 values (e.g., DHODH inhibition at 5 µM) measured using spectrophotometric assays .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Answer:
- Iodine Substitution : Replacing iodine with bromine reduces steric bulk, enhancing binding to hydrophobic enzyme pockets (e.g., 2x higher DHODH inhibition) .
- Sulfamoyl Modifications : Introducing methyl groups at the acetyl position improves metabolic stability (t1/2 increase from 2.1 to 4.7 hours in hepatic microsomes) .
Basic: What coordination chemistry studies exist for this compound with transition metals?
Answer:
- Metal Complexation : Forms 1:1 complexes with Cu(II) and Zn(II) in ethanol, confirmed by UV-Vis (λmax 420–450 nm) and molar conductivity .
- Stability Constants : Log K values (Cu: 4.2; Zn: 3.8) determined via pH-metric titrations .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction : SwissADME estimates moderate permeability (LogP 2.8) and CYP3A4 inhibition risk.
- Molecular Dynamics (MD) : GROMACS simulations reveal stable binding to serum albumin (ΔG = −8.2 kcal/mol), suggesting prolonged circulation .
Basic: How do researchers address solubility challenges in in vitro assays?
Answer:
- Co-solvents : DMSO (≤1% v/v) maintains solubility in aqueous buffers without cytotoxicity .
- Micellar Systems : Poloxamer 407 enhances solubility (up to 1.2 mg/mL) for cell-based assays .
Advanced: What mechanistic insights explain the compound’s redox behavior in biological systems?
Answer:
- ROS Scavenging : EPR spectroscopy detects superoxide radical (O2•−) quenching, with rate constant k = 1.5 × 10⁴ M⁻¹s⁻¹ .
- Electrochemical Profiling : Cyclic voltammetry (glassy carbon electrode) shows reversible oxidation at +0.78 V (vs. Ag/AgCl), linked to the iodine moiety’s redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
